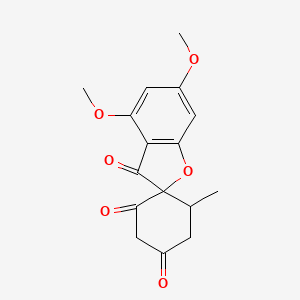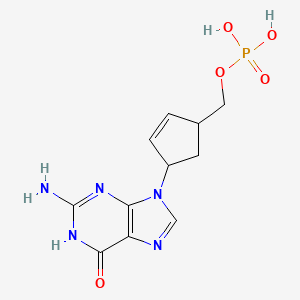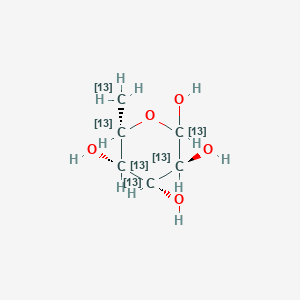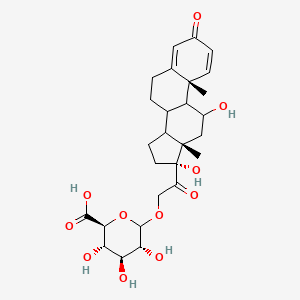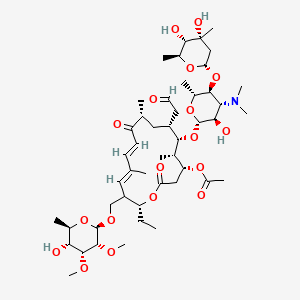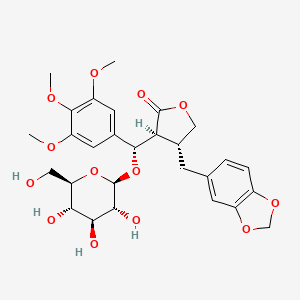
Podorhizol beta-D-glucoside
Descripción general
Descripción
Podorhizol beta-D-glucoside is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound.
Synthesis Analysis
The synthesis of this compound is not well-documented in the available resources .Molecular Structure Analysis
The molecular formula of this compound is C28H34O13 . Its average mass is 578.562 Da and its monoisotopic mass is 578.199951 Da . The InChI string provides a detailed representation of its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, boiling point, etc., are not well-documented .Aplicaciones Científicas De Investigación
Chemical Structure and Properties : Podorhizol-β-D-glucoside is a lignan isolated from Podophyllum species. It is unique among glucosides for being cleavable by both acids and bases. Acid hydrolysis yields the aglycone podorhizol and base catalysis yields anhydropodorhizol. Podorhizol can be oxidized to podorhizone, further showing its versatile chemical behavior (Kuhn & Wartbung, 1967).
Isolation from Medicinal Plants : New lignan glycosides related to podophyllotoxin, including podorhizol 4'-O-beta-D-glucopyranoside, have been isolated from the Chinese medicinal plant Sinopodophillum emodi. This highlights the presence of Podorhizol beta-D-glucoside in traditional medicinal plants and its potential pharmacological significance (Zhao et al., 2003).
Radioprotective Potential : A study demonstrated that a combination of active principles from Podophyllum hexandrum, including podophyllotoxin beta-D-glucoside, can offer significant protection against radiation-induced damage in mice. This suggests a potential application of this compound in developing radioprotective formulations (Dutta, Gupta, & Kalita, 2015).
Potential Toxicity and Mechanisms : Research on the traditional Chinese medicine Dysosma Versipellis identified Podophyllotoxin-4-O-D-glucoside and Podorhizol as potential toxic components. These constituents affect various metabolic pathways, inducing oxidative stress and cellular apoptosis, which could lead to liver injury. This underscores the importance of understanding the toxicological aspects of this compound (Liu et al., 2019).
Cytotoxicity in Cancer Cells : this compound has shown cytotoxic activity in human carcinoma cells, such as HepG2 cells. It induces apoptosis by affecting the expression of Bax and Bcl-2 proteins, suggesting its potential in cancer therapy (Liu et al., 2010).
Herpes Simplex Virus Inhibition : Podophyllotoxin derivatives, including Podorhizol, were studied for their effects on herpes simplex virus replication. It was observed that Podorhizol did not inhibit HSV replication, indicating specificity in its antiviral activity (Sudo, Konno, Shigeta, & Yokota, 1998).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22+,23-,24+,25+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDTZKBVWFSKR-XYEVPOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938060 | |
| Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17187-73-4 | |
| Record name | (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(S)-(β-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl]dihydro-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17187-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


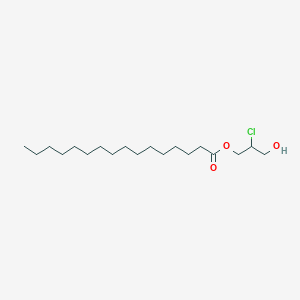

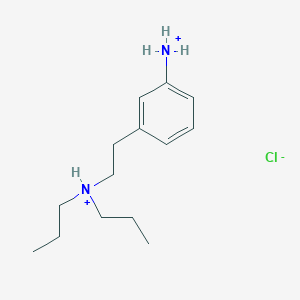
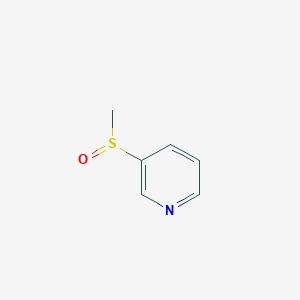
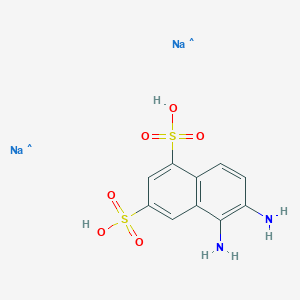
![Des[(3-chloro-2-propenyl)oxy]-2-iminoallyl Clethodim](/img/no-structure.png)
